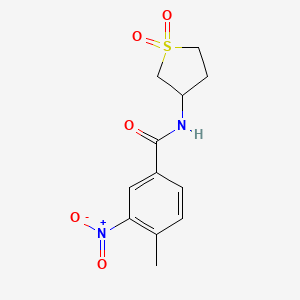

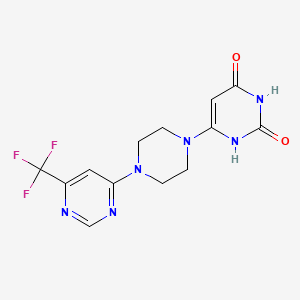

![molecular formula C22H19N3O4 B2530823 8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 1396851-56-1](/img/structure/B2530823.png)

8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a heterocyclic aromatic compound that has a variety of biological activities, including anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities . Chromenone, on the other hand, is a chemical compound consisting of a chromene backbone with a ketone functional group.

Synthesis Analysis

Benzimidazole derivatives can be synthesized through a nucleophilic substitution reaction . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

Benzimidazole is a dicyclic organic scaffold having an imidazole (containing two nitrogen atoms at adjoining sites) attached to a benzene ring .Chemical Reactions Analysis

Benzimidazole and its derivatives are resourceful classes of molecules against microorganisms . The increase in antimicrobial resistance to existing drugs has necessitated the search for new molecules for the treatment of bacterial infections .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Synthesis and Antimicrobial Activities: A study detailed the synthesis of various ethoxycoumarin derivatives, including compounds with structural similarities to the mentioned compound, showing significant antimicrobial activity. These findings highlight the potential of such compounds in developing new antimicrobial agents (H. M. Mohamed et al., 2012).

- Antifungal and Antioxidant Agents: Triazole incorporated coumarin derivatives have been synthesized and evaluated for their potential antifungal and antioxidant properties. Such studies underscore the utility of coumarin-based compounds in pharmaceutical applications, particularly in developing treatments against fungal infections and oxidative stress (M. Shaikh et al., 2016).

Application in Sensor Development

- Environment-sensitive Fluorophore: The unusual fluorescence properties of a closely related fluorophore, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, demonstrate its potential in developing new fluorogenic sensors. This compound exhibits significant fluorescence in protic solvents, highlighting its applicability in sensing and imaging technologies (S. Uchiyama et al., 2006).

Implications in Cancer Research

- Anticancer Evaluation: Compounds from the coumarin family have been synthesized and evaluated for their anticancer properties. This research area is crucial for discovering new therapeutic agents that could be effective in treating various cancers (M. Sherif & Amal M. Yossef, 2013).

Environmental Sensing and Metabolism

- Copper Ion Detection in HepG2 Cells: A study utilizing a derivative with structural similarities for copper ion detection in human liver cancer cells underlines the compound's potential in environmental sensing and biological studies. Such applications are vital for understanding metal ion dynamics in biological systems (S. Dey et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

8-methoxy-3-[3-(6-methyl-1H-benzimidazol-2-yl)azetidine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-12-6-7-16-17(8-12)24-20(23-16)14-10-25(11-14)21(26)15-9-13-4-3-5-18(28-2)19(13)29-22(15)27/h3-9,14H,10-11H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMKBKNTKPPWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

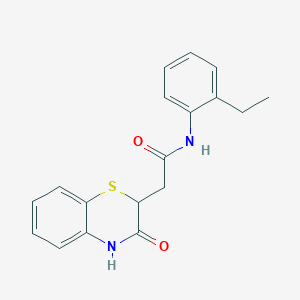

![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)

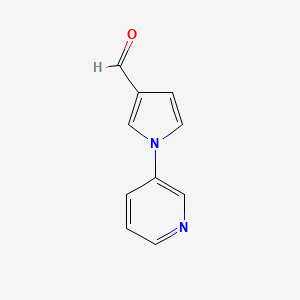

![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)

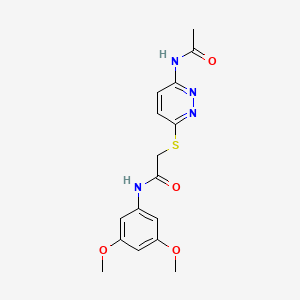

![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)

![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)

![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2530760.png)